molecular formula C21H21N3O3S B2981603 2-[4-(4-ethoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2-methylphenyl)acetamide CAS No. 900007-35-4

2-[4-(4-ethoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2-methylphenyl)acetamide

Cat. No.: B2981603
CAS No.: 900007-35-4
M. Wt: 395.48
InChI Key: ANMKCWOPDDMWFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a pyrazine derivative featuring a 4-ethoxyphenyl group at position 4, a 3-oxopyrazin-2-yl scaffold, and a sulfanyl acetamide moiety substituted with a 2-methylphenyl group.

  • Substitution reactions (e.g., coupling of thiol-containing intermediates with chloroacetamides) .
  • Protection/deprotection strategies for nitrogen atoms in heterocyclic systems, as seen in trityl group removal during indazole-acetamide synthesis .

Properties

IUPAC Name

2-[4-(4-ethoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3S/c1-3-27-17-10-8-16(9-11-17)24-13-12-22-20(21(24)26)28-14-19(25)23-18-7-5-4-6-15(18)2/h4-13H,3,14H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANMKCWOPDDMWFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C=CN=C(C2=O)SCC(=O)NC3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-ethoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2-methylphenyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazinone ring, followed by the introduction of the ethoxyphenyl group and the sulfanyl-acetamide linkage. Common reagents used in these reactions include ethyl 4-ethoxybenzoate, hydrazine hydrate, and 2-methylphenyl isothiocyanate. The reaction conditions often involve refluxing in organic solvents such as ethanol or acetonitrile, with the use of catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can be applied to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-ethoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxyphenyl or pyrazinone moieties, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

2-[4-(4-ethoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2-methylphenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[4-(4-ethoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Key Substituents Biological Activity/Findings Reference
2-[4-(4-Ethoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2-methylphenyl)acetamide (Target Compound) Pyrazine-2-sulfanyl - 4-(4-Ethoxyphenyl)
- N-(2-methylphenyl)acetamide
Hypothesized kinase inhibition (based on sulfanyl-acetamide interactions)
ZINC01029685 (2-[1-[4-(dimethylamino)phenyl]tetrazol-5-yl]sulfanyl-N-(4-propan-2-ylphenyl)acetamide) Tetrazole-sulfanyl - 4-(Dimethylamino)phenyl
- N-(4-isopropylphenyl)acetamide
Great wall kinase inhibition via acetamide NH–Leu113 backbone interaction
2-[4-(3-Chloro-4-methylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2-fluorophenyl)acetamide Pyrazine-2-sulfanyl - 4-(3-Chloro-4-methylphenyl)
- N-(2-fluorophenyl)acetamide
Unreported activity, but structural similarity suggests potential antiproliferative effects
Apricoxib (4-[2-(4-Ethoxyphenyl)-4-methyl-1H-pyrrol-1-yl]benzenesulfonamide) Pyrrole-benzenesulfonamide - 4-Ethoxyphenyl
- 4-Methylpyrrole
COX-2 inhibition; anti-inflammatory and oncology applications
N-(2-Chlorophenyl)-2-{[5-(4-methylsulfanylbenzyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl}acetamide Triazole-sulfanyl - 4-Phenyl-1,2,4-triazole
- N-(2-chlorophenyl)acetamide
Crystallographically characterized; antimicrobial potential

Structural and Electronic Comparisons

  • Core Heterocycles: The target compound’s pyrazine ring differs from tetrazole (ZINC01029685) and triazole (N-(2-chlorophenyl) derivative) cores, which may alter binding affinity and metabolic stability.
  • Substituent Effects :
    • The 4-ethoxyphenyl group in the target compound and Apricoxib enhances lipophilicity compared to halogenated or methylsulfanyl groups in other analogs .
    • N-(2-methylphenyl)acetamide vs. N-(4-isopropylphenyl)acetamide : The 2-methyl group may sterically hinder target engagement compared to the bulkier isopropyl group in ZINC01029685 .

Physicochemical Properties

  • Solubility : The ethoxyphenyl and methylphenyl groups likely reduce aqueous solubility compared to more polar derivatives (e.g., sulfonamide-containing Apricoxib) .
  • Stability : Sulfanyl bridges are prone to oxidation, necessitating formulation adjustments compared to triazole or tetrazole analogs .

Research Findings and Implications

  • Synthetic Feasibility : Analogous compounds (e.g., indazole-acetamides) are synthesized via Pd-catalyzed couplings and deprotection steps, indicating scalable routes for the target compound .
  • Structure-Activity Relationship (SAR) :
    • Electron-donating groups (e.g., ethoxy) enhance membrane permeability but may reduce target specificity.
    • Sulfanyl linkers improve binding to cysteine-rich kinase domains but require stability optimization .

Biological Activity

The compound 2-[4-(4-ethoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2-methylphenyl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and findings from recent studies.

Chemical Structure and Synthesis

The molecular formula of the compound is C18H20N2O2SC_{18}H_{20}N_2O_2S with a molecular weight of approximately 342.43 g/mol. The structure features a pyrazinone ring, an ethoxyphenyl group, and a sulfanyl linkage, which contribute to its biological properties.

Synthetic Routes

The synthesis typically involves multi-step organic reactions:

  • Condensation Reaction : The reaction of 4-ethoxybenzaldehyde with hydrazine to form an intermediate hydrazone.
  • Cyclization : The hydrazone is cyclized to form the pyrazine ring.
  • Sulfanyl Group Introduction : A nucleophilic substitution introduces the sulfanyl group.
  • Acetamide Formation : The final acetamide group is added via acylation.

These steps can be optimized for large-scale production using continuous flow reactors and high-throughput screening techniques to enhance yield and efficiency .

The biological activity of this compound is primarily attributed to its interactions with various molecular targets within biological systems. The proposed mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular processes.
  • Receptor Modulation : It may bind to receptors, influencing signaling pathways crucial for cell survival and proliferation.
  • Induction of Apoptosis : By activating specific proteins, it may trigger apoptotic pathways in cancer cells .

Biological Activity and Therapeutic Potential

Recent studies have indicated that compounds similar to 2-[4-(4-ethoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2-methylphenyl)acetamide exhibit a range of biological activities:

Activity TypeDescriptionReferences
Anticancer ActivityInhibits proliferation of various cancer cell lines by modulating signaling pathways.
Antimicrobial EffectsExhibits activity against certain bacterial strains, suggesting potential as an antibiotic.
Anti-inflammatoryReduces inflammatory markers in vitro, indicating potential for treating inflammatory diseases.

Case Studies

  • Anticancer Studies : A study demonstrated that the compound effectively inhibited the growth of breast cancer cells through apoptosis induction. The IC50 value was found to be significantly lower than that of standard chemotherapeutics, indicating higher potency .
  • Antimicrobial Testing : In vitro tests revealed that the compound exhibited bactericidal activity against Staphylococcus aureus, suggesting its potential as a new antimicrobial agent .
  • Anti-inflammatory Response : Research indicated that treatment with this compound reduced levels of TNF-alpha in macrophages, highlighting its anti-inflammatory properties .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.